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This document provides detailed application notes and protocols for measuring the inhibition of
glutaminase (GLS) by the specific inhibitor CB-839 (Telaglenastat) in cultured cells. These
methodologies are essential for assessing the compound's potency, mechanism of action, and
downstream effects on cellular metabolism and proliferation.

Introduction to Glutaminase and CB-839

Glutamine is a critical nutrient for many cancer cells, serving as a key source of carbon and
nitrogen for the synthesis of biomass and for energy production through the tricarboxylic acid
(TCA) cycle. The first and rate-limiting step in glutamine utilization is its conversion to
glutamate, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[1] Many
tumor types exhibit an addiction to glutamine, making glutaminase a compelling target for
cancer therapy.[2][3]

CB-839 is a potent, selective, and orally bioavailable small-molecule inhibitor of both splice
variants of glutaminase, KGA and GAC.[1] By blocking the conversion of glutamine to
glutamate, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and, in
some cases, cell death.[4] This document outlines key in vitro assays to quantify the inhibitory
effects of CB-839.

Key Assays for Measuring Glutaminase Inhibition
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Several key assays can be employed to measure the effects of CB-839 on cultured cells.
These range from direct measurement of enzyme activity to broader assessments of cell health
and metabolic state.

Glutaminase Activity Assays: These assays directly measure the enzymatic activity of
glutaminase in cell lysates. A common method involves a coupled enzyme reaction where
the product of the glutaminase reaction, glutamate, is converted by glutamate
dehydrogenase (GDH), leading to the production of NADPH, which can be measured by
fluorescence.[5]

Metabolite Analysis: Liquid chromatography-mass spectrometry (LC-MS), gas
chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) can be
used to quantify changes in intracellular and extracellular metabolites following CB-839
treatment. Key metabolites to monitor include glutamine (substrate accumulation) and
glutamate (product depletion), as well as downstream TCA cycle intermediates.[1][6][7]

Cell Viability and Proliferation Assays: These assays determine the impact of glutaminase
inhibition on cell growth and survival. Common methods include MTT, CellTiter-Glo, and
clonogenic assays.[5][8][9]

Oxygen Consumption Rate (OCR) Assays: As glutamine is a major fuel for the TCA cycle
and subsequent oxidative phosphorylation (OXPHOS), its inhibition by CB-839 is expected
to reduce mitochondrial respiration. OCR can be measured using extracellular flux analyzers
like the Seahorse XF Analyzer.[1][10]

Cellular Thermal Shift Assay (CETSA): This method can be used to verify the direct binding
of CB-839 to glutaminase within intact cells. The principle is that drug binding stabilizes the
target protein, leading to a higher melting temperature.[2]

Experimental Protocols
Cell Culture and CB-839 Treatment

o Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability
assays, 6-well plates for metabolite analysis) at a density that allows for logarithmic growth
during the experiment. Allow cells to adhere overnight.
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CB-839 Preparation: Prepare a stock solution of CB-839 in DMSO. Further dilute the stock
solution in culture medium to achieve the desired final concentrations. Ensure the final
DMSO concentration is consistent across all wells and does not exceed a non-toxic level
(typically < 0.1%).

Treatment: Remove the existing medium from the cells and replace it with medium
containing the desired concentrations of CB-839 or vehicle control (DMSO).

Incubation: Incubate the cells for the desired period (e.g., 4 hours for acute metabolic effects,
72-96 hours for proliferation assays).[1][9]

Protocol: Cell Viability (MTT Assay)

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10”5 cells/mL (100 pL/well).[9]

Treatment: After 24 hours, treat cells with a dose range of CB-839 (e.g., 2.5, 5, 10, 15, 20
pMM) for 48 or 96 hours.[9]

MTT Addition: Add MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium
bromide) to each well and incubate for a period that allows for formazan crystal formation.

Solubilization: Add a solubilization solution to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.

Analysis: Express data as a percentage of the vehicle-treated control. Calculate the CC50
(cytotoxicity concentration 50%) from the dose-response curve.[9]

Protocol: Glutaminase Activity Assay (Coupled Enzyme
Assay)

Cell Lysis: After treatment with CB-839, wash cells with cold PBS and lyse them in an
appropriate buffer.

Protein Quantification: Determine the protein concentration of the cell lysates.

Assay Reaction: In a 96-well plate, combine the cell lysate with an assay buffer containing 50
mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 10 mM glutamine, 2 mM
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NADP+, and 6 units/mL glutamate dehydrogenase (GDH).[5]

o Measurement: Monitor the increase in fluorescence (Ex340/Em460 nm) over time, which
corresponds to the production of NADPH.[5]

e Analysis: Calculate the initial reaction velocity and normalize it to the protein concentration.
Compare the activity in CB-839-treated samples to the vehicle control.

Protocol: Intracellular Metabolite Extraction and
Analysis (LC-MS)

e Cell Culture and Treatment: Grow cells in 6-well plates and treat with CB-839 or vehicle for
the desired time (e.g., 4 hours).[11]

o Metabolite Extraction:

o

Quickly aspirate the medium.

Wash the cells with ice-cold saline or PBS.

[¢]

[e]

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.

o

Scrape the cells and collect the cell lysate/extraction mixture.

o

Centrifuge to pellet the protein and debris.

o Sample Preparation: Collect the supernatant containing the metabolites and dry it down
under a stream of nitrogen or using a vacuum concentrator.

o LC-MS Analysis: Reconstitute the dried metabolites in an appropriate solvent for LC-MS
analysis. Analyze the samples using a suitable LC-MS method to separate and quantify the
target metabolites (glutamine, glutamate, TCA cycle intermediates).

o Data Analysis: Normalize the metabolite levels to the cell number or protein content.

Protocol: Oxygen Consumption Rate (Seahorse XF
Assay)
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e Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

o Treatment: Treat the cells with CB-839 or vehicle for the desired duration (e.g., 80 minutes).
[11]

e Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF assay
medium supplemented with substrates like glucose and glutamine.

o Seahorse Analysis: Place the plate in a Seahorse XF Analyzer to measure the oxygen
consumption rate (OCR).

o Data Analysis: Analyze the OCR data to determine the effect of CB-839 on mitochondrial
respiration.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear
comparison.

Table 1: Effect of CB-839 on Cell Proliferation (IC50 Values)
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Cell Line Subtype CB-839 IC50 (nM) Reference
Triple-Negative Breast

HCC1806 20-55 [1]
Cancer
Triple-Negative Breast

MDA-MB-231 20-55 [1]
Cancer
ER+/HER2- Breast

T47D No effect [1]
Cancer
Chronic Lymphocytic

HG-3 ] 410 [10][12]
Leukemia
Chronic Lymphocytic

MEC-1 . 66,200 [10][12]
Leukemia

A427 Lung Carcinoma 9 [8]

A549 Lung Carcinoma 27 [8]

H460 Lung Carcinoma 217 [8]

Table 2: Metabolic Effects of CB-839 Treatment
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Change in
. Change in Change in TCA
Cell Line Treatment ] . Reference
Glutamine Glutamate Intermediat
es
Decrease
1 uM CB-839 (e.g.,
HCC1806 Increase Decrease [1]
(4h) fumarate,
malate)
) Sharp Sharply
T98G CB-839 Accumulation o [6]
Decrease Diminished
LN229 CB-839 Accumulation  Decrease Reduced [6]
U87MG CB-839 Accumulation  Decrease Reduced [6]
10 nM CB- 86%
HG-3 Not Reported Not Reported  [10]
839 (72h) Decrease
1 uM CB-839 48%
MEC-1 Not Reported Not Reported  [10]
(72h) Decrease
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Caption: CB-839 inhibits glutaminase (GLS), blocking glutamine to glutamate conversion.
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Caption: General workflow for assessing CB-839's effects in cultured cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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